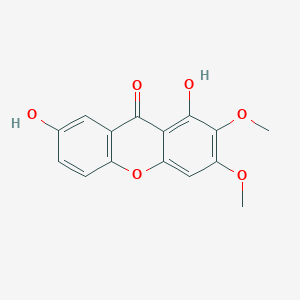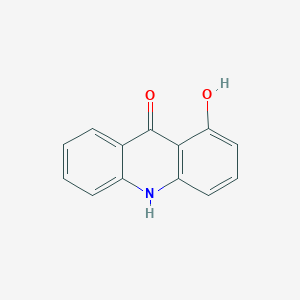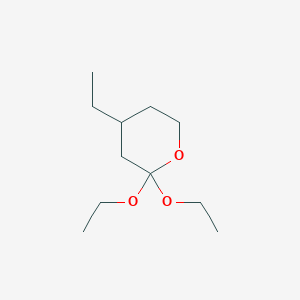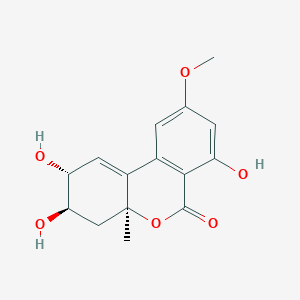
Isoaltenuene
Vue d'ensemble
Description
Isoaltenuene is an anti-bacterial agent with moderate activity against Staphylococcus aureus . It can be isolated from the fungus Alternaria alternate cib-137 .
Synthesis Analysis
The synthesis of this compound has been achieved through the optimization of a literature procedure, culminating in an efficient total synthesis of altenuene as well as a stable isotope-labeled derivative suitable for implementation in a LC-MS/MS method for mycotoxin analysis . The synthesis of altenuene and this compound involves a Suzuki coupling of iodinated compound and boronic ester .Molecular Structure Analysis
The structure of this compound, elucidated by UV, IR, MS, and NMR spectroscopy, is 2′, 3′, 4′, 5′-tetrahydro-3, 4′β, 5’α-trihydroxy-5-methoxy-2′α-methyldibenzo (α)-pyrone .Applications De Recherche Scientifique
Isolation and Structural Elucidation
Isoaltenuene, a metabolite of Alternaria alternata, was first isolated from rice culture and studied for its structure and properties. It exhibits minor phytotoxic activity and no significant antifungal activity (Visconti et al., 1989).
Synthesis and Chemical Properties
The total synthesis of this compound and its isomer, altenuene, was achieved, starting with quinic acid and commercially available acetal-protected phloroglucinic acid. This synthesis provides a foundation for further study of their properties and potential applications (Altemoeller et al., 2006).
Antibiotic Activity
This compound, along with other altenuene derivatives, was identified in an unidentified freshwater aquatic fungal species. These compounds showed antibiotic activity against Gram-positive bacteria, highlighting their potential in antimicrobial research (Jiao et al., 2006).
Metabolism in Mammals
A study on the oxidative metabolism of this compound in mammals found that it undergoes metabolic hydroxylation reactions. This indicates a propensity for metabolic transformations, which is relevant for understanding its bioactivity and potential toxicity (Pfeiffer et al., 2009).
Detection Methods
A method was developed for determining this compound using liquid chromatography-electrochemical detection with on-line generated bromine. This technique offers improved sensitivity and selectivity for detecting this compound in various samples (Palmisano et al., 1990).
Antiviral Properties
This compound demonstrated antiviral activity against herpes simplex virus in vitro, suggesting its potential application in antiviral therapy (He et al., 2012).
Cytotoxicity Studies
This compound showed cytotoxic activity against various cancer cell lines, indicating its potential utility in cancer research (Yang et al., 2013).
Mécanisme D'action
Orientations Futures
Considering the need for possible future regulation, a suitable LC-MS/MS standard method for the determination of the most relevant Alternaria metabolites, including Isoaltenuene, is required . The development of new analytical methods for its detection and quantification has become of great importance for human and animal health risk assessment .
Propriétés
IUPAC Name |
(2R,3R,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHTXEATDNFMMY-HCKVZZMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925666 | |
| Record name | 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126671-80-5 | |
| Record name | (2R,3R,4aS)-2,3,7-Trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo(c)isochromen-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)
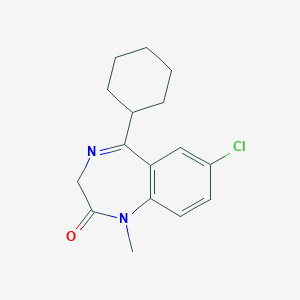


![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)
